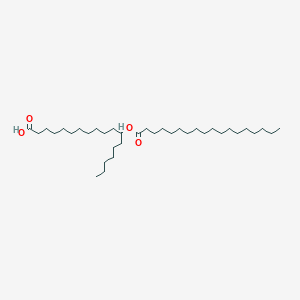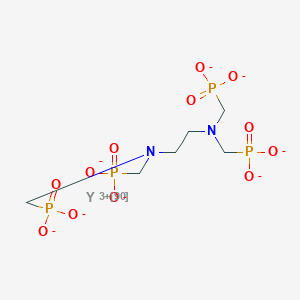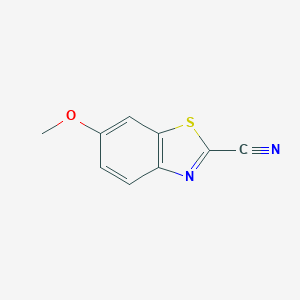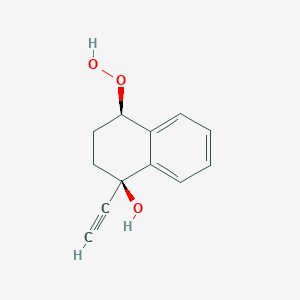
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol (EHPTN) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPTN is a member of the naphthol family, which is widely used in the pharmaceutical industry for the synthesis of various drugs. EHPTN is a highly reactive molecule that can undergo various chemical reactions, making it an excellent candidate for research purposes.
Mécanisme D'action
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive molecule that can undergo various chemical reactions, including radical reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can act as a radical initiator, which can initiate polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also undergo free radical reactions with various compounds, leading to the formation of new compounds.
Effets Biochimiques Et Physiologiques
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can induce oxidative stress in cells, leading to cell death. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been shown to have anti-inflammatory properties and has been used in the synthesis of various anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments, including its high reactivity and versatility. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be used as a radical initiator in polymerization reactions, making it an excellent candidate for the synthesis of various polymers. However, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is highly reactive and can be unstable, making it challenging to handle and store.
Orientations Futures
There are several future directions for the use of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be further studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be used in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Further studies can also be conducted to optimize the synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol and to improve its stability and handling properties.
In conclusion, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive and versatile compound that has potential applications in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through various methods and can be used as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments but can be challenging to handle and store due to its high reactivity and instability. Further studies can be conducted to explore the potential applications of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research and to optimize its synthesis and handling properties.
Méthodes De Synthèse
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through several methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthol with hydrogen peroxide and acetic acid in the presence of a palladium catalyst. This method yields 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol with high purity and yield. The synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be achieved through the reaction of 1,2,3,4-tetrahydro-1-naphthol with tert-butyl hydroperoxide in the presence of a copper (II) catalyst.
Applications De Recherche Scientifique
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has a wide range of applications in scientific research, including its use as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has been used in the synthesis of various polymers, including polyacrylamide and polyvinyl alcohol. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been used as a starting material for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Propriétés
Numéro CAS |
118150-57-5 |
|---|---|
Nom du produit |
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1R,4R)-1-ethynyl-4-hydroperoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-2-12(13)8-7-11(15-14)9-5-3-4-6-10(9)12/h1,3-6,11,13-14H,7-8H2/t11-,12+/m1/s1 |
Clé InChI |
NHISTEWCIIGMKR-NEPJUHHUSA-N |
SMILES isomérique |
C#C[C@@]1(CC[C@H](C2=CC=CC=C21)OO)O |
SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
SMILES canonique |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
Synonymes |
1-ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol EHTN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



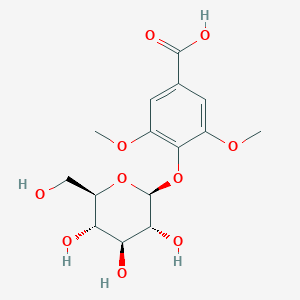
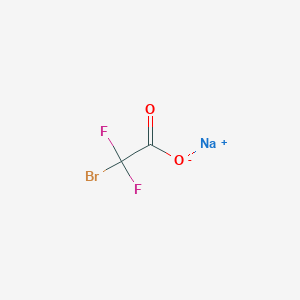
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
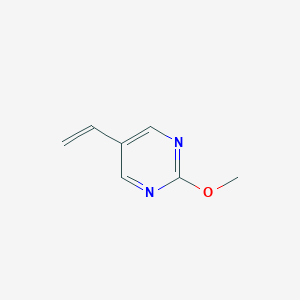
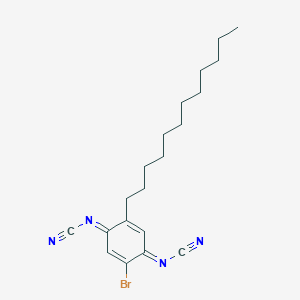
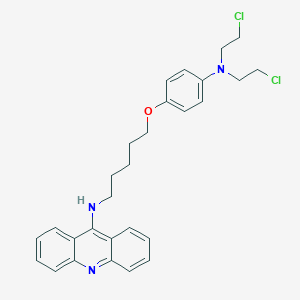
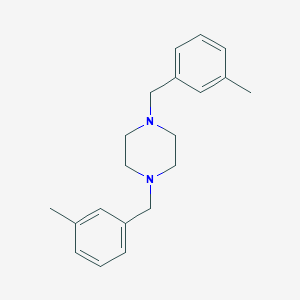
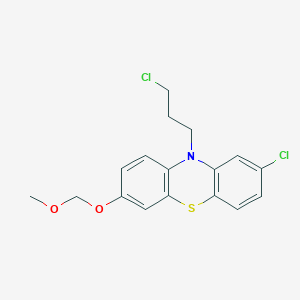
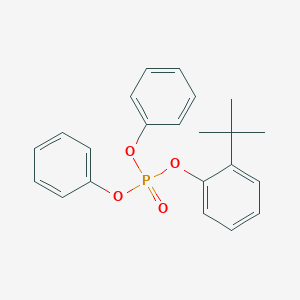

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)
